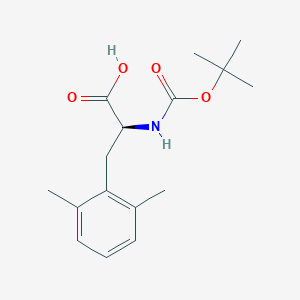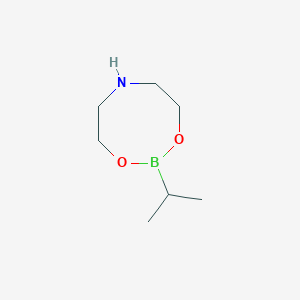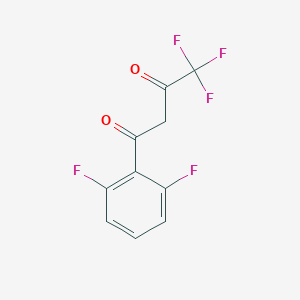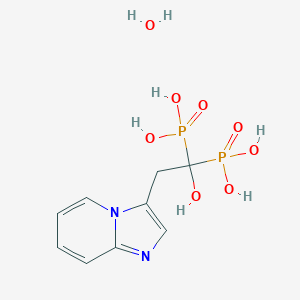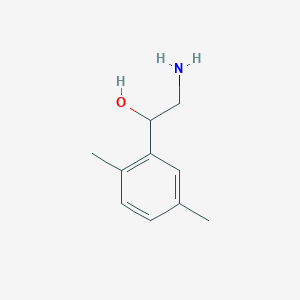
2-Amino-1-(2,5-dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,5-dimethylphenyl)ethanol, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. This compound has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. DMPEA is a chiral compound, meaning it has two mirror-image forms, and the effects of these forms on biological systems are not yet fully understood.
Mechanism Of Action
The mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be mediated by its activity at the sigma-1 receptor.
Biochemical And Physiological Effects
2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia, which may be related to its activity at the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have analgesic effects in animal models, which may be mediated by its activity at the sigma-1 receptor. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have antioxidant properties, which may be related to its chemical structure.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its potential to modulate neurotransmitter systems in the brain, which may be relevant to a variety of neurological and psychiatric disorders. Additionally, 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have relatively low toxicity in animal models, which may make it a useful tool for studying the effects of neurotransmitter modulation on physiological processes. However, one limitation of using 2-Amino-1-(2,5-dimethylphenyl)ethanol in scientific research is its psychoactive effects, which may complicate interpretation of results and make it difficult to use in certain experimental paradigms.
Future Directions
There are several potential future directions for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have anxiolytic and antidepressant-like effects in animal models, and further research may elucidate its potential as a treatment for these disorders. Additionally, research on the mechanism of action of 2-Amino-1-(2,5-dimethylphenyl)ethanol may provide insights into the role of neurotransmitter systems in these disorders. Another potential future direction for research on 2-Amino-1-(2,5-dimethylphenyl)ethanol is its potential as a tool for studying the effects of neurotransmitter modulation on physiological processes. 2-Amino-1-(2,5-dimethylphenyl)ethanol has been shown to have activity at several receptors in the brain, and further research may elucidate the effects of these interactions on physiological processes.
Synthesis Methods
The synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethanol can be achieved through several methods, including the reaction of 2,5-dimethylphenylacetonitrile with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. These methods have been reported in the literature and can yield 2-Amino-1-(2,5-dimethylphenyl)ethanol with high purity.
Scientific Research Applications
2-Amino-1-(2,5-dimethylphenyl)ethanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. 2-Amino-1-(2,5-dimethylphenyl)ethanol has also been shown to have activity at the sigma-1 receptor, which is involved in a variety of physiological processes, including cell survival and neurotransmitter release.
properties
CAS RN |
133562-38-6 |
|---|---|
Product Name |
2-Amino-1-(2,5-dimethylphenyl)ethanol |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 |
InChI Key |
NNWGBFPYKKWOIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(CN)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



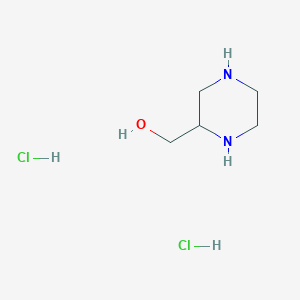
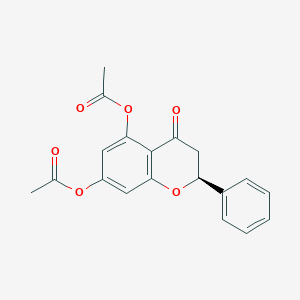
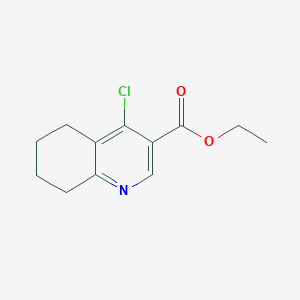
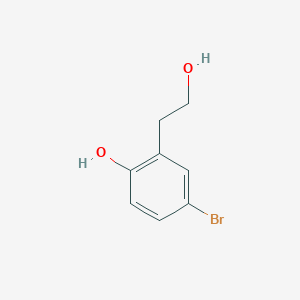

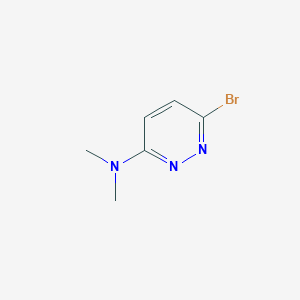
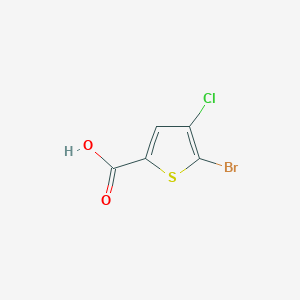
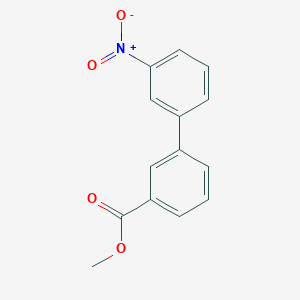
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
